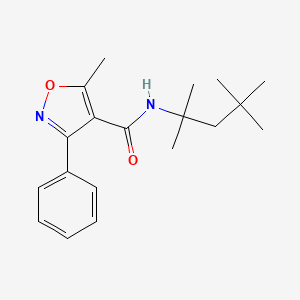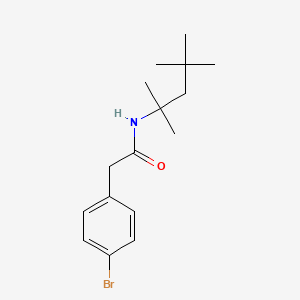
2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide
描述
2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide, also known as Tocris-202, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.
作用机制
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. When activated, the P2X7 receptor opens and allows the influx of calcium ions into the cell, which can trigger various signaling pathways. 2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide acts as a selective antagonist of the P2X7 receptor, which means that it binds to the receptor and prevents its activation by ATP. This inhibition of P2X7 receptor activation can help in the development of new drugs for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the nervous system. In vitro studies have shown that this compound can inhibit the release of various pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of various neurological disorders. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of 2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide is its selectivity for the P2X7 receptor, which means that it can be used to study the specific effects of P2X7 receptor inhibition. However, one limitation of this compound is its relatively low potency compared to other P2X7 receptor antagonists, such as A-438079 and JNJ-47965567. This means that higher concentrations of this compound may be required to achieve the desired effects, which can lead to non-specific effects and potential toxicity.
未来方向
There are several future directions for the use of 2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide in scientific research. One potential direction is the development of new drugs that target the P2X7 receptor for the treatment of neurological disorders. Another direction is the use of this compound in combination with other drugs to achieve synergistic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a research tool in the field of neuroscience.
科学研究应用
2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide has been used in various scientific research applications, particularly in the field of neuroscience. One of the main uses of this compound is as a selective antagonist of the P2X7 receptor, which is involved in various neurological disorders such as Alzheimer's disease, multiple sclerosis, and neuropathic pain. This compound has been shown to inhibit the activation of P2X7 receptors in vitro and in vivo, which can help in the development of new drugs for the treatment of these disorders.
属性
IUPAC Name |
2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-15(2,3)11-16(4,5)18-14(19)10-12-6-8-13(17)9-7-12/h6-9H,10-11H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGIJFJDFDDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B3485436.png)
![4-(acetylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485440.png)
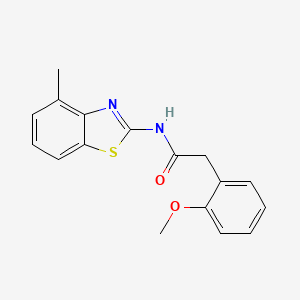
![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3485458.png)
![7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3485476.png)
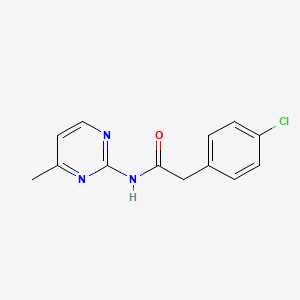
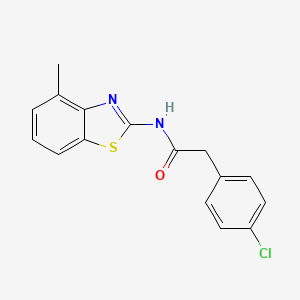
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-chlorophenyl)acetamide](/img/structure/B3485490.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-bromophenyl)acetamide](/img/structure/B3485499.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3485506.png)
